

physicochemical properties of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid

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Compound of Interest

Compound Name: 2-Chloro-5-(methoxycarbonyl)phenylboronic acid

Cat. No.: B1486596

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An In-depth Technical Guide to 2-Chloro-5-(methoxycarbonyl)phenylboronic acid

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists on the physicochemical properties, characterization, and application of **2-Chloro-5-(methoxycarbonyl)phenylboronic acid**. The insights provided herein are grounded in established chemical principles and field-proven methodologies to empower its effective utilization in research and development.

Molecular Overview and Strategic Importance

2-Chloro-5-(methoxycarbonyl)phenylboronic acid (CAS No. 913835-92-4) is a highly functionalized arylboronic acid that has emerged as a valuable building block in modern organic synthesis.^[1] Its strategic importance lies in the orthogonal reactivity of its constituent functional groups: the boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions; the electron-withdrawing chloro group; and the methoxycarbonyl (ester) group, which can serve as a synthetic handle for further derivatization.^[1] This trifecta of functionality makes it a versatile reagent for constructing complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical discovery.^{[2][3]}

Key Compound Identifiers

Property	Value	Reference
CAS Number	913835-92-4	[1] [4] [5]
Molecular Formula	C ₈ H ₈ BClO ₄	[1] [4] [5]
Molecular Weight	214.41 g/mol	[1] [4] [5]
Purity	Typically ≥96-98%	[1] [4]

Chemical Structure

Caption: Chemical structure of **2-Chloro-5-(methoxycarbonyl)phenylboronic acid**.

Core Physicochemical Properties

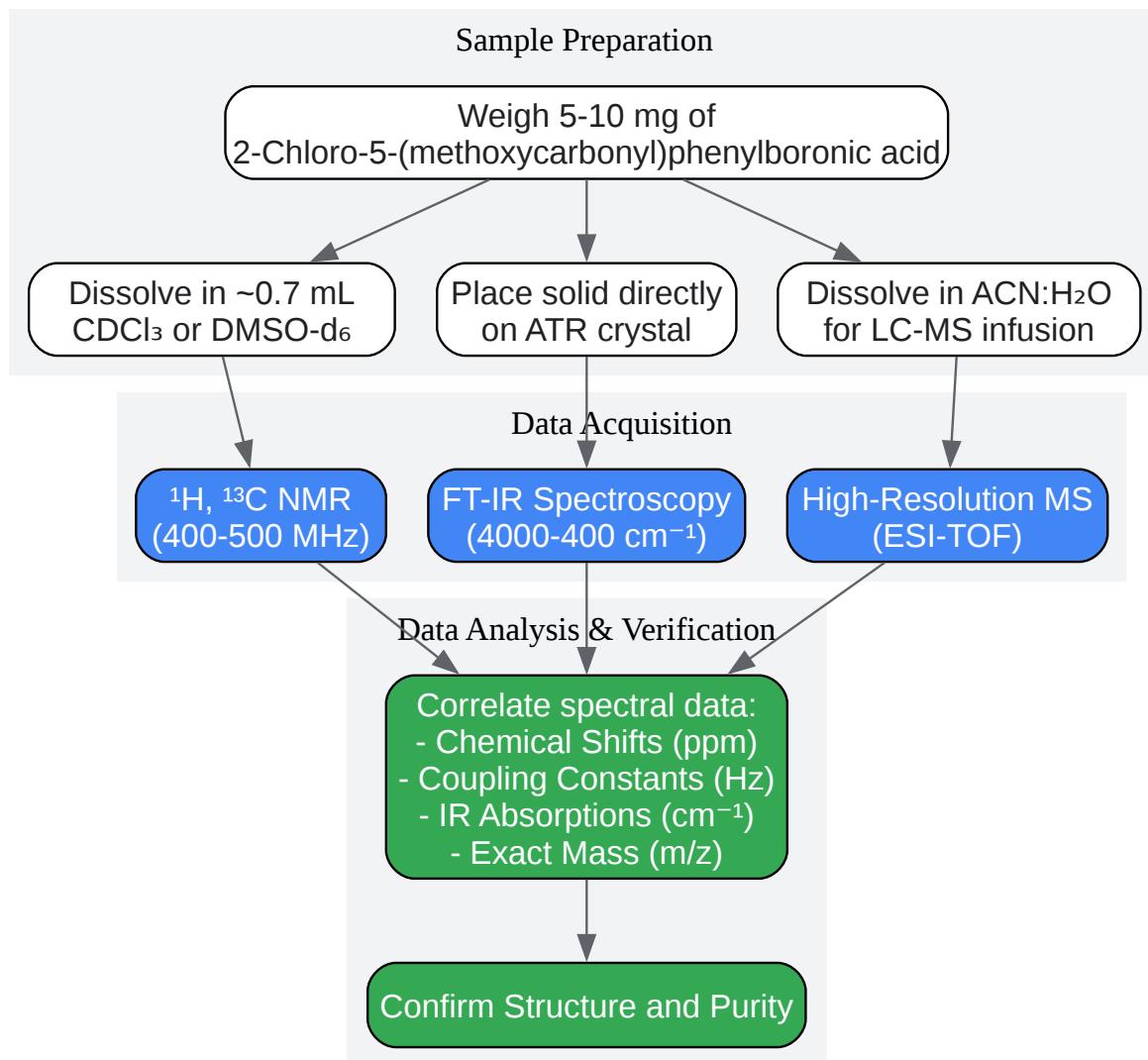
The physical and chemical properties of a reagent are critical determinants of its handling, reactivity, and application scope. While exhaustive experimental data for this specific molecule is not compiled in a single public source, we can infer its properties based on its structural analogues and the fundamental principles of physical organic chemistry.

Property	Expected Value / Observation	Rationale & Comparative Insights
Appearance	White to off-white solid	Phenylboronic acids are typically crystalline solids at room temperature.[6]
Melting Point	140-160 °C (Predicted)	The melting point is influenced by crystal packing, hydrogen bonding between boronic acid groups, and substituent effects. The related 2-Methoxycarbonylphenylboronic acid melts at 102-107 °C.[7] The additional chloro-substituent likely increases the melting point due to increased molecular weight and potentially altered crystal packing.
Solubility	Soluble in polar organic solvents (e.g., THF, Dioxane, DMF, Methanol). Poorly soluble in non-polar solvents (e.g., Hexanes) and water.[6]	The boronic acid group can engage in hydrogen bonding, favoring solubility in polar protic and aprotic solvents. The overall aromatic character limits solubility in highly polar solvents like water.
pKa	~7.5 - 8.5 (Predicted)	The boronic acid is a mild Lewis acid.[6] Its acidity (pKa ≈ 8.8 for the parent phenylboronic acid) is modulated by the electronic effects of the ring substituents. [6] The electron-withdrawing nature of both the chloro and methoxycarbonyl groups is expected to increase the

acidity of the boronic acid, thereby lowering its pKa relative to the unsubstituted parent. A predicted pKa for the structurally similar 2-chloro-4-fluoro-5-(methoxycarbonyl)phenylboronic acid is 7.53.^[8]

Spectroscopic Characterization: A Practical Workflow

Accurate structural confirmation is paramount. The following section details the standard operating procedures for the spectroscopic analysis of **2-Chloro-5-(methoxycarbonyl)phenylboronic acid**, including expected spectral features.

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Caption: Standard workflow for the spectroscopic characterization of a solid organic compound.

A. ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

- Causality: ^1H NMR provides definitive information on the number and connectivity of protons in the molecule, confirming the substitution pattern of the aromatic ring and the presence of the methyl ester.

- Experimental Protocol:
 - Weigh 5-10 mg of the compound.
 - Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean NMR tube.[9]
 - Acquire the spectrum on a 400 MHz or higher field spectrometer.[10] Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).[10]
- Expected Spectral Data:
 - ~8.0-8.2 ppm (br s, 2H): Boronic acid protons ($-\text{B}(\text{OH})_2$). These protons are often broad and may exchange with trace water in the solvent.
 - ~7.8-8.1 ppm (m, 3H): Aromatic protons. The specific splitting pattern will be complex (likely a combination of doublets and doublet of doublets) due to the substitution. The protons ortho and para to the electron-withdrawing ester group will be shifted furthest downfield.
 - ~3.9 ppm (s, 3H): Methoxy protons ($-\text{OCH}_3$) of the ester group. This will appear as a sharp singlet.

B. Infrared (IR) Spectroscopy

- Causality: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups, such as the O-H of the boronic acid, the C=O of the ester, and the C-Cl bond.
- Experimental Protocol:
 - Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.
 - Record a background spectrum.[9]
 - Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[9]

- Acquire the sample spectrum, typically over a range of 4000-400 cm^{-1} .[\[9\]](#)
- Expected Absorption Bands:
 - 3500-3200 cm^{-1} (broad): O-H stretching of the boronic acid group, often showing hydrogen bonding.[\[11\]](#)
 - \sim 3000 cm^{-1} : Aromatic C-H stretching.[\[11\]](#)
 - \sim 1720 cm^{-1} (strong): C=O stretching of the ester functional group.[\[11\]](#)
 - \sim 1600, 1480 cm^{-1} : C=C stretching vibrations within the aromatic ring.[\[11\]](#)
 - \sim 1350 cm^{-1} : B-O stretching.
 - \sim 1250 cm^{-1} : C-O stretching of the ester.
 - \sim 800-700 cm^{-1} : C-Cl stretching.

C. Mass Spectrometry (MS)

- Causality: High-resolution mass spectrometry (HRMS) provides the most accurate confirmation of the molecular formula by determining the compound's exact mass.
- Experimental Protocol:
 - Prepare a dilute solution of the sample (\sim 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.[\[12\]](#)
 - Introduce the sample into the mass spectrometer via direct infusion or LC-MS.[\[13\]](#)
 - Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and observe the molecular ion.[\[14\]](#)
 - Acquire the spectrum in both positive and negative ion modes.
- Expected Results:

- Negative Ion Mode $[M-H]^-$: The deprotonated molecule would be the primary ion observed, with an expected m/z of 213.00. The isotopic pattern will be characteristic of a molecule containing one chlorine atom (an $M+2$ peak approximately one-third the intensity of the M peak).
- Positive Ion Mode $[M+H]^+$ or $[M+Na]^+$: Adducts with protons or sodium ions may be observed.
- Boroxine Formation: Boronic acids have a tendency to dehydrate to form cyclic trimeric anhydrides called boroxines, especially in the gas phase or upon heating.[\[14\]](#) This may be observed as a higher mass ion in the mass spectrum.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **2-Chloro-5-(methoxycarbonyl)phenylboronic acid** is its role as a coupling partner in the Suzuki-Miyaura reaction.[\[1\]](#)[\[2\]](#) This Nobel Prize-winning, palladium-catalyzed reaction is one of the most robust and versatile methods for forming carbon-carbon bonds, specifically for creating biaryl or aryl-alkenyl structures.[\[15\]](#)

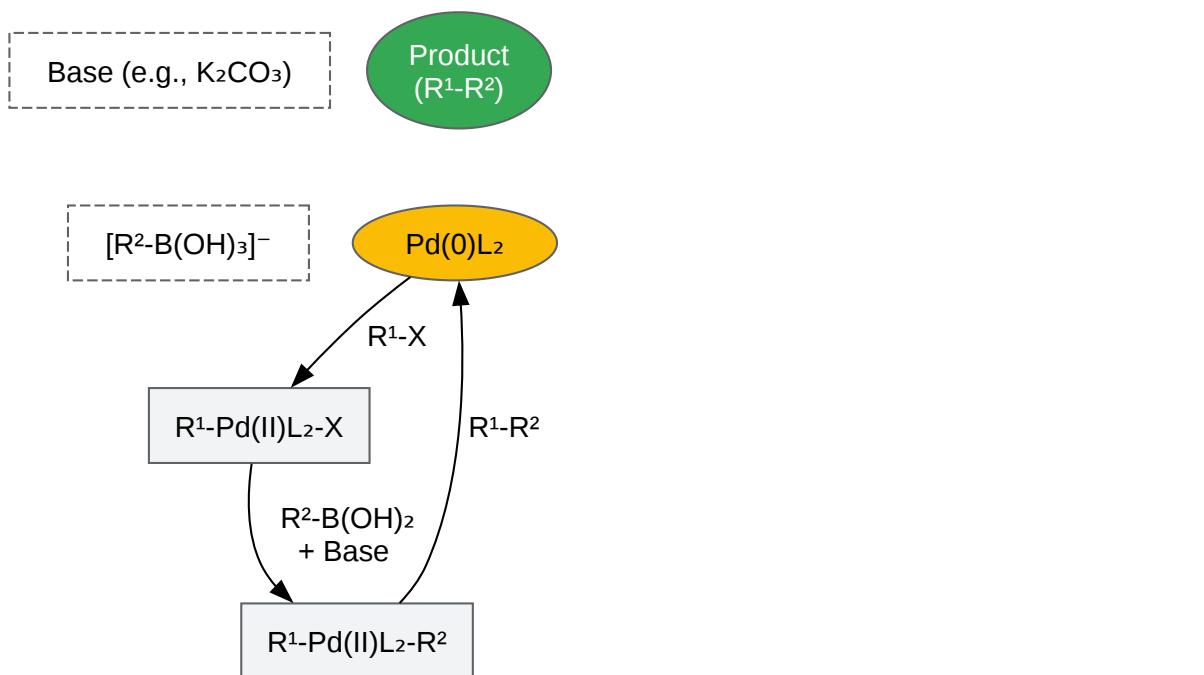
- Mechanism and Rationale: In the catalytic cycle, this boronic acid serves as the source of the 2-Chloro-5-(methoxycarbonyl)phenyl nucleophile. The reaction typically involves a $Pd(0)$ catalyst, a base, and an organic halide or triflate. The base activates the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step with the palladium center.

$R^2\text{-B(OH)}_2$
(This Compound)

Oxidative Addition
($R^1\text{-X}$)

Transmetalation

Reductive Elimination



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring user safety and maintaining the integrity of the reagent.

- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood.[16][17] Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[17]

- Handling: Avoid contact with skin and eyes.[17] Avoid the formation of dust and aerosols.[17] Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place.[5] Recommended storage temperature is between 2-8°C.[5] Protect from moisture, as boronic acids can dehydrate.
- In case of Exposure:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[17]
 - Skin: Wash off with soap and plenty of water.[17]
 - Ingestion: If swallowed, rinse mouth with water and consult a physician.[17]
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[17]

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